molecular formula C11H9FO5 B14279514 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one CAS No. 139679-56-4

4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one

Cat. No.: B14279514
CAS No.: 139679-56-4
M. Wt: 240.18 g/mol
InChI Key: UHJIUKQJLZATQU-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of the fluoro and hydroxy groups in the benzoyl moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one typically involves the reaction of 3-fluoro-2-hydroxybenzoic acid with a suitable oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluoro group or to convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and hydroxy groups allows the compound to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one

Properties

CAS No.

139679-56-4

Molecular Formula

C11H9FO5

Molecular Weight

240.18 g/mol

IUPAC Name

4-(3-fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one

InChI

InChI=1S/C11H9FO5/c12-7-3-1-2-5(9(7)14)8(13)6-4-17-11(16)10(6)15/h1-3,6,10,14-15H,4H2

InChI Key

UHJIUKQJLZATQU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)O)C(=O)C2=C(C(=CC=C2)F)O

Origin of Product

United States

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